molecular formula C7H6N4O2 B093848 2-Azido-1-methyl-3-nitrobenzene CAS No. 16714-18-4

2-Azido-1-methyl-3-nitrobenzene

Cat. No. B093848
CAS RN: 16714-18-4
M. Wt: 178.15 g/mol
InChI Key: OTQNEHBYBTZSIK-UHFFFAOYSA-N
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Description

2-Azido-1-methyl-3-nitrobenzene is a compound that is not directly mentioned in the provided papers. However, the papers discuss related azido-nitrobenzene compounds and their reactions, which can provide insights into the chemistry of azido-nitrobenzene derivatives. These compounds are of interest due to their potential applications in synthesizing complex organic structures and their relevance in understanding reaction mechanisms involving azide and nitro groups .

Synthesis Analysis

The synthesis of azido-nitrobenzene derivatives typically involves the introduction of azide and nitro groups into a benzene ring. While the papers do not describe the synthesis of 2-Azido-1-methyl-3-nitrobenzene specifically, they do provide examples of similar compounds. For instance, 1-alkynyl-2-nitrobenzenes are used as starting materials for the synthesis of azacyclic compounds through a redox/cycloaddition cascade . Another paper discusses the synthesis of 2-Methyl-2-nitro-1-azidopropane, which, although not a benzene derivative, shares the azide and nitro functional groups and is synthesized through condensation, substitution, and azideation reactions .

Molecular Structure Analysis

The molecular structure of azido-nitrobenzene derivatives is characterized by the presence of azide (N3) and nitro (NO2) groups attached to a benzene ring. These functional groups are known to influence the electronic properties of the molecule. For example, the crystalline-state photoreaction of 1-azido-2-nitrobenzene has been studied using X-ray crystallography, revealing the formation of benzofuroxan as a product and suggesting the presence of a triplet nitrene intermediate .

Chemical Reactions Analysis

The chemical reactivity of azido-nitrobenzene derivatives is complex and can lead to a variety of products depending on the reaction conditions. The papers describe several reactions, such as the gold-catalyzed synthesis of azacyclic compounds from nitroalkyne substrates , and the photoreaction of 1-azido-2-nitrobenzene leading to heterocycle formation . Additionally, the pyrolysis of substituted 2-nitroazidobenzenes has been studied, providing insights into the reaction rates and mechanisms, which involve an electrocyclic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of azido-nitrobenzene derivatives are influenced by the azide and nitro groups. These groups are highly reactive and can participate in various chemical reactions, including cycloadditions, photoreactions, and pyrolysis. The papers provide data on the reactivity of these compounds, such as the Hammett correlations of pyrolysis rates for substituted 2-nitroazidobenzenes , and the radical coupling reactions of 1-azido-3-nitrobenzene with a half-sandwich complex .

Future Directions

While the future directions for 2-Azido-1-methyl-3-nitrobenzene are not explicitly mentioned in the retrieved sources, nitro compounds and their derivatives continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability .

properties

IUPAC Name

2-azido-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQNEHBYBTZSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338349
Record name 2-azido-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-methyl-3-nitrobenzene

CAS RN

16714-18-4
Record name 2-azido-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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